molecular formula C20H20N4O4S B14102485 (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14102485
M. Wt: 412.5 g/mol
InChI Key: RKLASAJOCZAPBZ-GXDHUFHOSA-N
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Description

(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a styrylsulfonyl group with a piperidinyl and pyridopyrimidine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the styrylsulfonyl intermediate, which is then reacted with piperidin-4-yl derivatives under controlled conditions to form the desired product. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a valuable tool for investigating the mechanisms of action of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in fields such as catalysis, materials science, and environmental chemistry.

Mechanism of Action

The mechanism of action of (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound is unique due to its combination of a styrylsulfonyl group with a piperidinyl and pyridopyrimidine moiety.

    This compound: Similar compounds may include other derivatives of pyridopyrimidine or piperidine with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H20N4O4S/c25-19-17-7-4-11-21-18(17)22-20(26)24(19)16-8-12-23(13-9-16)29(27,28)14-10-15-5-2-1-3-6-15/h1-7,10-11,14,16H,8-9,12-13H2,(H,21,22,26)/b14-10+

InChI Key

RKLASAJOCZAPBZ-GXDHUFHOSA-N

Isomeric SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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